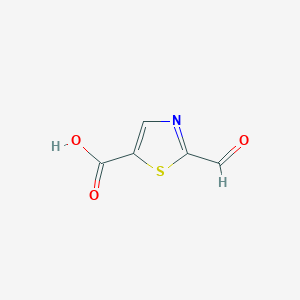

2-Formylthiazole-5-carboxylic acid

概要

説明

2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .

Synthesis Analysis

A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .科学的研究の応用

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, which include 2-Formylthiazole-5-carboxylic acid, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a versatile molybdoflavoprotein involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . The inhibition of xanthine oxidase may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .

Organic Synthesis

Carboxylic acids, including 2-Formylthiazole-5-carboxylic acid, are versatile organic compounds used in organic synthesis . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . 2-Formylthiazole-5-carboxylic acid, with its carboxyl group, can potentially be used in similar applications.

Polymers

Carboxylic acids are used in the area of polymers as monomers, additives, catalysts, etc . Given its structure, 2-Formylthiazole-5-carboxylic acid could potentially be used in similar applications.

Pharmaceuticals

Carboxylic acids and their derivatives are used in the production of pharmaceutical drugs . Given its structure and properties, 2-Formylthiazole-5-carboxylic acid could potentially be used in drug synthesis.

Agriculture

Carboxylic acids play significant roles in agriculture . While specific applications of 2-Formylthiazole-5-carboxylic acid in agriculture are not mentioned in the search results, its carboxylic acid group could potentially make it useful in this field.

作用機序

Target of Action

The primary target of 2-Formylthiazole-5-carboxylic acid is the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . It is widely distributed in the body, particularly in the liver and intestine .

Mode of Action

2-Formylthiazole-5-carboxylic acid interacts with its target, the xanthine oxidase enzyme, by inhibiting its activity . The compound was found to be active against the enzyme in spectrophotometric assays . The most potent compound in a series of thiazole-5-carboxylic acid derivatives was found to block the catalytic active site of the enzyme, preventing the substrate from binding .

Biochemical Pathways

The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid affects the purine metabolism pathway . By preventing the conversion of hypoxanthine and xanthine to uric acid, the compound may help to reduce the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, which is caused by high levels of uric acid .

Result of Action

The inhibition of xanthine oxidase by 2-Formylthiazole-5-carboxylic acid can lead to a decrease in the production of uric acid . This could potentially result in a reduction of symptoms in conditions such as gout, which are caused by high levels of uric acid .

特性

IUPAC Name |

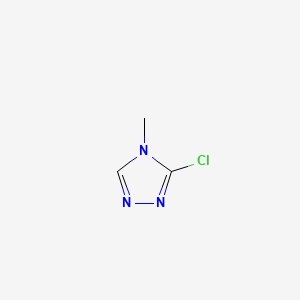

2-formyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDKZQHOLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Methylamino)ethyl]pyridine](/img/structure/B1345710.png)